2-(4-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic heteroaromatic core modified with a 4-fluorophenoxyacetamide side chain and a 3-methylbenzyl substituent. The pyrazolo-pyrimidine scaffold is widely explored in medicinal chemistry due to its structural mimicry of purine bases, enabling interactions with kinase ATP-binding domains . The 4-fluorophenoxy group enhances metabolic stability and bioavailability by reducing oxidative metabolism, while the 3-methylbenzyl substituent may influence target selectivity .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-16-3-2-4-17(11-16)13-28-15-26-22-20(23(28)31)12-27-29(22)10-9-25-21(30)14-32-19-7-5-18(24)6-8-19/h2-8,11-12,15H,9-10,13-14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZNVPZBKCKKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a novel synthetic molecule with potential therapeutic applications. Its structure includes a pyrazolo-pyrimidine core, which has been associated with various biological activities, particularly in cancer treatment and enzyme inhibition.
- Molecular Formula : C23H22FN5O3
- Molecular Weight : 435.459 g/mol
- CAS Number : 921897-58-7
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties, particularly against non-small cell lung cancer (NSCLC). The compound has shown potent inhibitory effects on several NSCLC cell lines, including A549-P, H1975, and PC-9. The IC50 values for these cell lines range from 1.48 to 2.76 μM , indicating strong efficacy in inhibiting cancer cell proliferation .
Mechanism of Action :
- Apoptosis Induction : Flow cytometry analyses revealed that the compound induces apoptosis in a concentration-dependent manner in A549-P cells.
- Cell Cycle Arrest : The compound causes significant cell cycle arrest, preventing cells from progressing through the cycle.
- Downregulation of Key Proteins : Western blot analysis demonstrated that the compound effectively downregulates the phosphorylation of EGFR, c-Met, and downstream AKT pathways, which are crucial for tumor growth and survival .
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. It exhibits notable activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models of seizure .
Table of Biological Activities
| Activity Type | Description | IC50 (μM) |
|---|---|---|
| Anticancer | Inhibition of NSCLC cell lines | 1.48 - 2.76 |
| Apoptosis Induction | Induces apoptosis in A549-P cells | Not specified |
| Cell Cycle Arrest | Causes G0/G1 phase arrest | Not specified |
| Anticonvulsant | Significant anticonvulsant activity | Not specified |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis and Evaluation : The synthesis involves a multi-step process that incorporates various reagents and conditions to yield high-purity products suitable for biological testing .
- In Vivo Studies : In animal models, particularly using A549-P xenografts in nude mice, the compound demonstrated a tumor growth inhibition rate of 55.3% at a dosage of 60 mg/kg , outperforming standard treatments like Afatinib .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(4-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide with key analogs based on substituents, molecular properties, and inferred bioactivity:
*Molecular weight calculated based on formula from structural analogs .
Key Observations:
Benzyl Position: The 3-methylbenzyl group in the target compound vs. 4-methylbenzyl in may alter steric interactions with kinase binding pockets, affecting selectivity . Core Modifications: Pyrazolo[1,5-a]pyrimidine in F-DPA () vs. pyrazolo[3,4-d]pyrimidine in the target compound shifts binding affinity toward TSPO over kinases .
Bioactivity Correlation: Compounds with halogenated aromatic groups (e.g., 4-fluorophenyl, dichlorophenoxy) show enhanced bioactivity due to improved target binding and metabolic stability .
Research Findings and Implications
Structural Clustering and Bioactivity: highlights that compounds with similar substituents cluster into groups with related bioactivity profiles. For example, fluorophenoxy and methylbenzyl groups correlate with kinase inhibition, while pyrazole derivatives align with cytotoxicity .
Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to , where Suzuki coupling or amidation reactions introduce fluorophenoxy and benzyl groups .
Limitations and Future Directions :
- Direct pharmacological data for the target compound are absent in the provided evidence; assays against kinase panels (e.g., EGFR, BRAF) are needed.
- Comparative pharmacokinetic studies with analogs (e.g., F-DPA in ) could optimize brain permeability or oral bioavailability .
Q & A
Basic Research Question: How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer:
The synthesis of pyrazolo-pyrimidine derivatives typically involves multi-step reactions, including cyclocondensation, alkylation, and coupling. For this compound, prioritize:
- Coupling Reactions : Use α-chloroacetamide intermediates to introduce the 4-fluorophenoxy moiety (as seen in structurally similar compounds ).
- Protection-Deprotection Strategies : Protect the pyrimidinone ring during alkylation steps to prevent side reactions.
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC (≥95%) .
Key Reference : N-substituted pyrazolo-pyrimidinones synthesized via α-chloroacetamide intermediates .
Basic Research Question: What spectroscopic and crystallographic methods are critical for structural elucidation?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolve the pyrazolo-pyrimidine core and acetamide sidechain using SHELX for refinement. Monitor disorder in fluorophenyl groups due to rotational flexibility .
- NMR Spectroscopy : Assign peaks using HSQC and HMBC to confirm connectivity, particularly for the 3-methylbenzyl substituent.
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular formula (e.g., C₂₄H₂₃FN₄O₃) .
Advanced Research Question: How can crystallographic data resolve ambiguities in the compound’s conformational flexibility?
Methodological Answer:
- Disorder Modeling : Use SHELXL to refine disordered 4-fluorophenoxy groups, applying PART and SUMP instructions .
- ORTEP Visualization : Generate thermal ellipsoid plots to highlight anisotropic displacement parameters, particularly for the methylbenzyl group .
- Twinning Analysis : For crystals with low symmetry (e.g., monoclinic), apply TWIN/BASF commands in SHELX to address pseudo-merohedral twinning .
Advanced Research Question: What structure-activity relationship (SAR) insights can guide functional group modifications?
Methodological Answer:
- Fluorophenyl Group : Replace 4-fluorophenoxy with 2,4-difluorophenyl to assess impact on lipophilicity (logP) and target binding .
- Pyrimidinone Core : Substitute the 4-oxo group with thioxo to evaluate metabolic stability via in vitro microsomal assays.
- Acetamide Linker : Introduce methyl or cyclopropyl spacers to probe steric effects on receptor affinity .
Key Reference : Trifluoromethyl groups enhancing metabolic stability in similar pyrimidine derivatives .
Advanced Research Question: How should researchers address conflicting biological activity data across assays?
Methodological Answer:
- Assay Validation : Compare IC₅₀ values in orthogonal assays (e.g., fluorescence polarization vs. radiometric) to rule out artifacts.
- Solubility Optimization : Use DMSO/Cremophor EL mixtures to prevent aggregation in cell-based assays .
- Metabolite Screening : Perform LC-MS/MS to identify oxidative metabolites that may interfere with activity .
Advanced Research Question: What computational and experimental strategies validate the compound’s binding mode?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with a homology-modeled receptor (e.g., kinase domain) to predict binding poses.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) to confirm docking predictions.
- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in predicted binding pockets to disrupt interactions .
Advanced Research Question: How can researchers design stability studies for this compound under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via UPLC at 24/48/72-hour intervals.
- Light Sensitivity : Expose to UV (254 nm) and visible light, quantifying photodegradation products with LC-HRMS .
- Thermal Stability : Use DSC/TGA to determine melting points and decomposition thresholds .
Advanced Research Question: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Flow Chemistry : Optimize exothermic steps (e.g., cyclocondensation) in continuous flow reactors to improve safety and yield .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce metal impurities below 10 ppm .
- DoE Optimization : Apply factorial design to variables (temperature, solvent ratio) for robust process parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
